methyl 2-[({[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzoate
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Overview
Description
METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound that features a variety of functional groups, including oxadiazole, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole and triazole intermediates, which are then coupled with the benzoate derivative. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced chemical engineering techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amino derivatives .
Scientific Research Applications
METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but with different substituents.
2-Amino-5-methylbenzoic acid: Shares the benzoate moiety but lacks the complex heterocyclic structures.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains similar oxadiazole and triazole rings.
Uniqueness
METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N7O6S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
methyl 2-[[2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C18H21N7O6S/c1-5-25-16(14-15(19)24-31-23-14)21-22-18(25)32-8-13(26)20-10-7-12(29-3)11(28-2)6-9(10)17(27)30-4/h6-7H,5,8H2,1-4H3,(H2,19,24)(H,20,26) |
InChI Key |
ROIGNVNPWLYAHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C3=NON=C3N |
Origin of Product |
United States |
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